Methyl nigakinone
Overview
Description
“Methyl nigakinone” is a chemical compound that is a subclass of indolo [3,2,1-de] naphtyridine alkaloid . It is found in various plants such as Eurycoma longifolia, Alangium chinense, and Picrasma quassioides . It is also known as an organic compound that belongs to the class of indolonaphthyridine alkaloids .
Physical And Chemical Properties Analysis
“Methyl nigakinone” has a molecular formula of C₁₆H₁₂N₂O₃, an average mass of 280.278 Da, and a mono-isotopic mass of 280.084778 Da . It has a density of 1.4±0.1 g/cm³, a boiling point of 455.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
Treatment of Colitis
Research indicates that Methyl nigakinone has potential therapeutic effects on colitis. A study showed that it could alleviate symptoms of colitis induced by dextran sulfate sodium (DSS), including excessive inflammatory response and injury to the intestinal mucosal barrier .
Regulation of Bile Acid Spectrum and FXR/NLRP3 Signaling Pathway
Methyl nigakinone has been studied for its role in regulating bile acid disorders and controlling cholesterol hydroxylase and transporters mediated by FXR, which could decrease bile acid accumulation in the colon .
Safety and Hazards
The safety data sheet for “Nigakinone”, which is closely related to “Methyl nigakinone”, suggests that if inhaled, the victim should be moved into fresh air . If it comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .
Mechanism of Action
Target of Action
Methyl nigakinone primarily targets the Farnesoid X receptor (FXR) and the NLRP3 inflammasome . FXR is a bile acid receptor that plays a crucial role in the regulation of bile acid homeostasis and inflammation . The NLRP3 inflammasome is a multi-protein complex that plays a key role in the immune response, particularly in the process of inflammation .
Mode of Action
Methyl nigakinone interacts with its targets by controlling the expression of FXR, which in turn regulates the cholesterol hydroxylase and transport proteins involved in bile acid (BA) metabolism . This interaction leads to a decrease in the accumulation of BA in the colon . Furthermore, Methyl nigakinone is thought to inhibit the activation of the NLRP3 inflammasome, thereby reducing excessive inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by Methyl nigakinone is the bile acid (BA) metabolic pathway . By controlling the expression of FXR, Methyl nigakinone regulates the enzymes and transport proteins involved in BA metabolism, leading to a decrease in BA accumulation in the colon . This regulation of BA metabolism is thought to alleviate symptoms of ulcerative colitis (UC), a type of inflammatory bowel disease .
Result of Action
The molecular and cellular effects of Methyl nigakinone’s action include a reduction in excessive inflammatory responses caused by the activation of the NLRP3 inflammasome, as well as a decrease in BA accumulation in the colon . These effects result in the alleviation of symptoms associated with UC .
Action Environment
properties
IUPAC Name |
3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATONBUGCNDSBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171076 | |
Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxycanthin-6-one | |
CAS RN |
18110-87-7 | |
Record name | 4,5-Dimethoxycanthin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18110-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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